Ser-Phe-Leu-Leu-Arg-Asn
Overview
Description
“Ser-Phe-Leu-Leu-Arg-Asn” is a hexapeptide, which is a peptide consisting of six amino acids . It is also known as Thrombin Receptor Activator Peptide 6 (TRAP-6), and it has been found to protect astrocytes from cell death associated with hypoglycemia .
Molecular Structure Analysis
The molecular structure of “Ser-Phe-Leu-Leu-Arg-Asn” is determined by the sequence of its amino acids and the peptide bonds that link them together. The linear formula of this peptide is C34H57N11O8 . Its molecular weight is 747.89 (free base basis) .
Physical And Chemical Properties Analysis
The peptide “Ser-Phe-Leu-Leu-Arg-Asn” is a white, lyophilized powder . It is stable under standard conditions and should be stored at -20°C .
Scientific Research Applications
Phospholamban Structure and Function
Phospholamban is a regulatory protein in cardiac sarcoplasmic reticulum, crucial for heart muscle function. It undergoes phosphorylation by cAMP- and Ca2+/calmodulin-dependent protein kinases. Sequence analysis identified its structure, revealing insights into its regulatory role in cardiac muscle contraction (Simmerman et al., 1986).
Thrombin Receptor Ligands
The N-terminal thrombin receptor peptide containing Ser-Phe-Leu-Leu-Arg-Asn sequence activates the thrombin receptor, crucial in blood coagulation. Research into its structure led to the development of more potent agonists, advancing our understanding of receptor activation mechanisms (Feng et al., 1995).
Erythrocyte Anion-Transport Protein
This protein plays a vital role in anion exchange in red blood cells. Its partial amino acid sequence and conformation have been determined, providing insights into the mechanism of anion exchange and its importance in cellular homeostasis (Brock et al., 1983).
Neuropeptide Activity in Insects
The structure and conformation of cyclic analogs of pyrokinins, insect neuropeptides, were studied. These neuropeptides, sharing a sequence similar to Ser-Phe-Leu-Leu-Arg-Asn, play a role in insect muscle activity and other biological processes (Nachman et al., 1991).
Angiogenin in Tumor Research
The study of angiogenin, isolated from human tumors, revealed its role in tumor angiogenesis. Understanding its amino acid sequence, including similar sequences, contributes to the development of cancer treatments (Strydom et al., 1985).
Substrate Recognition by Protein Kinases
Research into Ca2+/calmodulin-dependent protein kinase Ia revealed how specific amino acid sequences, including sequences like Ser-Phe-Leu-Leu-Arg-Asn, are recognized by this kinase, essential for understanding cellular signal transduction (Lee et al., 1994).
Sarcine Adenylate Kinase in Muscle
The primary structure of sarcine adenylate kinase from skeletal muscle was elucidated, providing insights into muscle metabolism and energy regulation (Heil et al., 1974).
Nicotinic Cholinergic Receptor
A study on a segment of the nicotinic cholinergic receptor resembling Ser-Phe-Leu-Leu-Arg-Asn sequence revealed its role in forming ionic channels, significant for understanding nerve signal transmission (Oiki et al., 1988).
Thrombin Receptor Agonist Peptides
Conformational analysis of thrombin receptor agonist peptides provided evidence for a cyclic bioactive conformation, essential for developing new therapeutic agents (Matsoukas et al., 1997).
Glycogen Synthase Phosphorylation
The study of glycogen synthase kinase-3 provided insights into the regulation of glycogen synthesis, a crucial process in energy metabolism (Rylatt et al., 1980).
properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOWCONESKMDW-FRSCJGFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N10O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431405 | |
Record name | TRAP-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ser-Phe-Leu-Leu-Arg-Asn | |
CAS RN |
141136-83-6 | |
Record name | TRAP-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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